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Compound of Interest

Compound Name: Tigecycline mesylate

Cat. No.: B1139305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic

properties of tigecycline mesylate, a broad-spectrum glycylcycline antibiotic. The following

sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported

by quantitative data, experimental methodologies, and visual representations of key processes

to facilitate a deeper understanding for research and development purposes.

Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of tigecycline is characterized by a large volume of distribution and

a long half-life, indicating extensive tissue penetration and retention. The following tables

summarize key pharmacokinetic parameters observed in various populations.

Table 1: Single and Multiple Dose Pharmacokinetics in Healthy Adults
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Parameter
Single Dose (100
mg)

Multiple Dose (100
mg loading, then
50 mg q12h)

Reference(s)

Cmax (ng/mL) 1.45 ~0.6 [1][2]

AUC (µg·h/mL) 5.19 (AUC0-∞) ~5-6 (AUC0-24,ss) [1][2]

Half-life (t½) (h) ~27 - 42 ~37 - 67 [3][4][5]

Clearance (CL) (L/h) 21.8 0.2 - 0.3 (L/h/kg) [2][3][4][5]

Volume of Distribution

(Vd) (L/kg)
7 - 10 7 - 10 [4][6][7]

Protein Binding (%)

71 - 89

(concentration-

dependent)

71 - 89

(concentration-

dependent)

[5][7][8]

Table 2: Pharmacokinetics in Special Populations
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Population
Key Parameter
Changes

Dosing
Recommendations

Reference(s)

Severe Hepatic

Impairment (Child-

Pugh C)

Clearance reduced by

55%, Half-life

increased by 43%

100 mg loading dose,

then 25 mg every 12

hours

[6][9]

Mild to Moderate

Hepatic Impairment

(Child-Pugh A/B)

No significant

alteration in

pharmacokinetics

No dosage adjustment

required
[6]

Severe Renal

Impairment (CrCl <30

mL/min) / ESRD on

Hemodialysis

Clearance reduced by

~20%, Not

significantly removed

by hemodialysis

No dosage adjustment

required
[1][10]

Critically Ill Patients

High inter-individual

variability. APACHE II

score and age can

affect clearance and

volume of distribution

respectively.

Dose adjustments

may be necessary

based on clinical

context and potentially

therapeutic drug

monitoring.

[7][11]

Experimental Protocols
The determination of tigecycline's pharmacokinetic parameters relies on robust analytical

methodologies for quantifying the drug in biological matrices.

Sample Collection and Processing
Blood samples are typically collected at various time points following intravenous administration

of tigecycline. Plasma is separated by centrifugation and stored frozen until analysis. For tissue

distribution studies, tissue samples are collected, homogenized, and processed to extract the

drug.

Analytical Methods for Tigecycline Quantification
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass

spectrometry (LC-MS/MS) are the most common methods for the quantitative analysis of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1426172/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2013/021821s026s031lbl.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1426172/
https://academic.oup.com/cid/article-abstract/41/Supplement_5/S333/289231
https://www.simulations-plus.com/wp-content/uploads/163_poster48_Meagher_ECCMID_2004_PK_in_Renal_Impairment_final_poster.pdf
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1083464/full
https://journals.asm.org/doi/10.1128/aac.00345-17
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tigecycline in biological samples.[4][10][12]

A. Sample Preparation:

A common method for sample preparation is protein precipitation.[13] This involves adding a

precipitating agent, such as trichloroacetic acid, to the plasma sample to remove proteins that

can interfere with the analysis. The sample is then centrifuged, and the supernatant containing

tigecycline is collected for analysis.

B. Chromatographic Separation:

The prepared sample is injected into an HPLC or UPLC system. Chromatographic separation is

typically achieved using a C18 reverse-phase column.[13][14] A gradient elution with a mobile

phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a

modifier (e.g., formic acid) is often used to separate tigecycline from endogenous components.

C. Detection and Quantification:

For HPLC methods, UV detection at a specific wavelength (e.g., 250 nm) can be used.[15]

However, LC-MS/MS provides higher sensitivity and selectivity.[13][14] In LC-MS/MS, the mass

spectrometer is set to monitor specific precursor-to-product ion transitions for tigecycline and

an internal standard (e.g., minocycline or tetracycline).[13][14] This selected reaction

monitoring (SRM) allows for accurate quantification of the drug even at low concentrations.

Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using

non-compartmental or compartmental analysis methods.[4][16] Software programs are utilized

to determine parameters such as Cmax, AUC, half-life, clearance, and volume of distribution.

Population pharmacokinetic (PopPK) modeling is also frequently employed to identify sources

of variability in drug disposition among different patient populations.[17][18][19]

Visualizing Pharmacokinetic and Experimental
Processes
Tigecycline Pharmacokinetic Pathway
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The following diagram illustrates the primary pharmacokinetic processes of tigecycline
mesylate in the body.
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Caption: Overview of Tigecycline's Pharmacokinetic Pathway.

Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow for conducting a pharmacokinetic study of

tigecycline.
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Caption: Workflow of a Tigecycline Pharmacokinetic Study.
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Due to poor oral bioavailability, tigecycline is administered exclusively via intravenous infusion.

[5] This ensures complete (100%) bioavailability in the systemic circulation.

Distribution
Tigecycline exhibits extensive and rapid distribution into tissues, which is a hallmark of its

pharmacokinetic profile.[4][16] This is evidenced by its large volume of distribution, ranging

from 7 to 10 L/kg.[4][6][7] This extensive tissue penetration results in higher concentrations in

various tissues, including the gallbladder, lung, and colon, compared to serum concentrations.

[6] Conversely, concentrations in bone and synovial fluid are lower than in serum.[6]

Tigecycline is moderately to highly bound to plasma proteins (71-89%), with binding being

concentration-dependent.[5][7][8]

Metabolism
Tigecycline undergoes limited metabolism in humans.[6][7] The primary metabolic pathways,

although minor, include glucuronidation and N-acetylation of the tigecycline molecule.[6][20]

Less than 10% of an administered dose is metabolized via each of these pathways.[21] Due to

its minimal metabolism, there is a low potential for drug-drug interactions involving metabolic

enzymes like the cytochrome P450 system.[22]

Excretion
The primary route of elimination for tigecycline is biliary excretion, with approximately 59% of

the administered dose being excreted unchanged in the feces.[5][6][20] Renal excretion of the

unchanged drug is a secondary pathway, accounting for about 22% of the dose.[5][6] The drug

has a long terminal elimination half-life, generally ranging from 37 to 67 hours in healthy adults

after multiple doses, contributing to its sustained therapeutic effect.[3][4]

Drug-Drug Interactions
Warfarin: Co-administration may alter the clearance of R- and S-warfarin. Prothrombin time

or other suitable anticoagulation tests should be monitored.[22]

Digoxin: Tigecycline does not significantly affect the pharmacokinetics of digoxin, and no

dosage adjustment is necessary.[22]
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CYP450 System: Tigecycline does not inhibit metabolism mediated by the major CYP450

isoforms, suggesting a low potential for altering the metabolism of drugs metabolized by

these enzymes.[22]

Oral Contraceptives: The efficacy of oral contraceptives may be reduced when used

concurrently with antibiotics like tigecycline.[23]

Calcineurin Inhibitors (e.g., tacrolimus, cyclosporine): Concomitant use may increase the

serum trough concentrations of the calcineurin inhibitors, necessitating monitoring.[22][23]

This in-depth guide provides a foundational understanding of the pharmacokinetic properties of

tigecycline mesylate, essential for guiding further research, optimizing clinical use, and

informing the development of future glycylcycline antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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